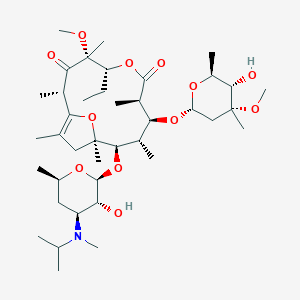

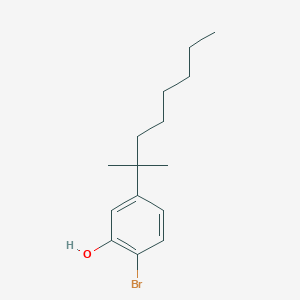

2-Bromo-5-(2-methyloctan-2-YL)phenol

カタログ番号 B139777

CAS番号:

70120-14-8

分子量: 299.25 g/mol

InChIキー: HUDFTWYCPXXWIH-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

“2-Bromo-5-(2-methyloctan-2-YL)phenol” is a chemical compound . It is used as an intermediate in the synthesis of a cannabinoid receptor ligand . This product is not intended for human or veterinary use, but for research use only.

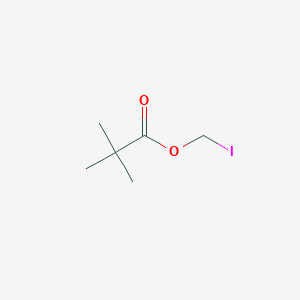

Molecular Structure Analysis

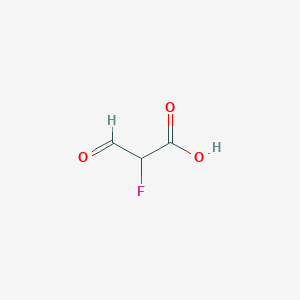

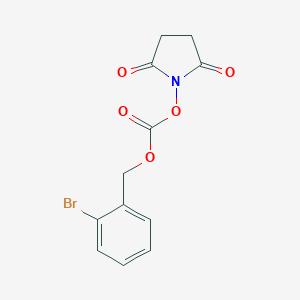

The molecular structure of “2-Bromo-5-(2-methyloctan-2-YL)phenol” contains a total of 40 bonds, including 17 non-H bonds, 6 multiple bonds, 6 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic hydroxyl .特性

IUPAC Name |

2-bromo-5-(2-methyloctan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BrO/c1-4-5-6-7-10-15(2,3)12-8-9-13(16)14(17)11-12/h8-9,11,17H,4-7,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUDFTWYCPXXWIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)(C)C1=CC(=C(C=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70509873 | |

| Record name | 2-Bromo-5-(2-methyloctan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70509873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-(2-methyloctan-2-YL)phenol | |

CAS RN |

70120-14-8 | |

| Record name | 2-Bromo-5-(2-methyloctan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70509873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

In like manner, 2-(4-bromo-3-hydroxyphenyl)-2-methylnonane is prepared in 82% (8.5 g.) yield as an oil from 7.8 g. (0.033 mol.) of 2-(3-hydroxyphenyl)-2-methylnonane:

Name

2-(4-bromo-3-hydroxyphenyl)-2-methylnonane

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

2-(3-hydroxyphenyl)-2-methylnonane

Quantity

0.033 mol

Type

reactant

Reaction Step Two

Synthesis routes and methods II

Procedure details

To a 0° C. solution of 110 g. (0.50 mole) of 2-(3-hydroxyphenyl)-2-methyloctane in 200 ml. of carbon tetrachloride was added dropwise a solution of 80 g. (0.50 mole) of bromine in 90 ml. of carbon tetrachloride (reaction temperature ≤30° C. with cooling). The reaction mixture was stirred an additional 15 minutes and was then evaporated to yield 150 g. (100%) of product as an oil.

[Compound]

Name

product

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate](/img/structure/B139696.png)

![1-N,3-N,5-N,7-N,9-N,11-N-hexakis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-12-dodecylsulfanyldodecane-1,3,5,7,9,11-hexacarboxamide](/img/structure/B139700.png)